molecular formula C9H20N2O2 B133505 Tert-butyl 2-butylhydrazinecarboxylate CAS No. 149268-06-4

Tert-butyl 2-butylhydrazinecarboxylate

Cat. No. B133505
M. Wt: 188.27 g/mol
InChI Key: QCPIKVMLLWWWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-butylhydrazinecarboxylate is a chemical compound with the molecular formula C10H22N2O2. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of tert-butyl 2-butylhydrazinecarboxylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of many diseases.

Biochemical And Physiological Effects

Tert-butyl 2-butylhydrazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while reducing the levels of reactive oxygen species and lipid peroxidation. It has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of tert-butyl 2-butylhydrazinecarboxylate is its ability to scavenge free radicals and reduce oxidative stress in cells. This makes it a valuable tool for studying the role of oxidative stress in various diseases. However, its use is limited by its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on tert-butyl 2-butylhydrazinecarboxylate. Some possible areas of study include its effects on mitochondrial function, its potential as a treatment for neurodegenerative diseases, and its use in combination with other antioxidants or anti-inflammatory agents. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Tert-butyl 2-butylhydrazinecarboxylate is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Tert-butyl 2-butylhydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

149268-06-4

Product Name

Tert-butyl 2-butylhydrazinecarboxylate

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-(butylamino)carbamate

InChI

InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12)

InChI Key

QCPIKVMLLWWWAH-UHFFFAOYSA-N

SMILES

CCCCNNC(=O)OC(C)(C)C

Canonical SMILES

CCCCNNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of tert-butylcarbazate (47.5 gram, 359 mmol) in anhydrous acetonitrile (300 ml) was successively added DIPEA (Hünig's base) (37.6 ml, 216 mmol) and 1-bromobutane (19.3 ml, 180 mmol). The resulting mixture was reacted at 60° C. for 16 hours. The resulting mixture was allowed to attain room temperature and subsequently concentrated in vacuo and further purified by Sepacore chromatography (eluant: petroleum ether 40-60/ethylacetate=4/1 (v/v)) to give N′-butylhydrazine-carboxylic acid tert-butyl ester (intermediate XIII-1) (13.2 gram, 39%) as a pale yellow oil: 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7, 3H), 1.30-1.49 (m, 13H), 2.81-2.87 (m, 2H), 4.00 (br s, 1H), 6.20 (br s, 1H).
Quantity
47.5 g
Type
reactant
Reaction Step One
Name
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Quantity
19.3 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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